molecular formula C16H15F3N2O B11944123 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11944123
M. Wt: 308.30 g/mol
InChI Key: ZVQRIVJQEPCCDT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group, which can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea stands out due to the presence of both dimethylphenyl and trifluoromethylphenyl groups. Similar compounds include:

    1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2,4-Dimethylphenyl)-3-[2-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in reactivity and applications.

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H15F3N2O/c1-10-7-8-13(11(2)9-10)20-15(22)21-14-6-4-3-5-12(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)

InChI Key

ZVQRIVJQEPCCDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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